tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate

Chiral Resolution Stereochemical Purity Enantioselective Synthesis

tert-Butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate (CAS 1801693-82-2) is a chiral, non-racemic piperidine derivative bearing a Boc-protected aminomethyl side chain. It is supplied as a single enantiomer with defined (3R,4S) absolute configuration.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B13060616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC1(CCNCC1O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9-,12-/m0/s1
InChIKeyOPTIBJJXZAOPNL-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate: A Defined Chiral Building Block for Heterocyclic Chemistry


tert-Butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate (CAS 1801693-82-2) is a chiral, non-racemic piperidine derivative bearing a Boc-protected aminomethyl side chain. It is supplied as a single enantiomer with defined (3R,4S) absolute configuration . This compound serves as a key intermediate in medicinal chemistry, enabling the enantioselective construction of drug-like molecules. Its structure features a cis relationship between the ring hydroxyl and the aminomethyl substituent, which critically dictates the spatial orientation of hydrogen-bond donors and acceptors during target engagement.

Procurement Risk: Why Generic 'Hydroxy-methyl-piperidine' Analogs Cannot Substitute for (3R,4S)-Configured tert-Butyl (((3R,4S)-3-hydroxy-4-methylpiperidin-4-yl)methyl)carbamate


The term 'hydroxy-methyl-piperidine carbamate' encompasses multiple regioisomers and stereoisomers. Procuring an unspecified 'cis' isomer, a trans isomer like CAS 1801693-77-5 , or a regioisomer where the Boc group protects the ring nitrogen instead of the exocyclic amine introduces uncontrolled variables into synthesis and biological assays. The specific (3R,4S) absolute configuration of this compound ensures a precise spatial display of the hydroxyl and Boc-aminomethyl pharmacophores. Substitution with a generic mixture or incorrect isomer can derail structure-activity relationship (SAR) campaigns and lead to batch-to-batch variability in downstream product performance, as demonstrated by the synthesis of CP-690,550 analogs [1].

Quantitative Differentiation Guide for tert-Butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate: Assay-Ready Evidence


Enantiomeric and Diastereomeric Purity: (3R,4S) vs. trans-(3R,4R) Isomer

This compound is offered with a certified purity of ≥98% and is specified as the single (3R,4S) enantiomer . In contrast, the trans diastereomer, tert-butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate (CAS 1801693-77-5), is also available but represents a distinct spatial arrangement of functional groups . The absence of a racemic or meso mixture is confirmed through single-crystal X-ray diffraction refinements for analogous (3R,4S)-piperidine scaffolds, with Flack parameters confirming the absolute configuration [1].

Chiral Resolution Stereochemical Purity Enantioselective Synthesis

Regiochemical Integrity: Exocyclic vs. Endocyclic Boc Protection

The target compound bears the Boc group on the exocyclic methylamine, leaving the piperidine nitrogen free for further functionalization. The regulatory isomer tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1932302-38-9) protects the ring nitrogen, a key difference for synthetic planning. This specificity is supported by the compound's use in the synthesis of tofacitinib (CP-690,550), where related piperidine intermediates require precise protection schemes to avoid epimerization and ensure high yield [1].

Protecting Group Strategy Regioselectivity Drug Intermediate Synthesis

Substitution Pattern Specificity: 3-Hydroxy-4-methyl vs. 3-(Hydroxymethyl) Analogs

The compound presents a hydroxyl group directly on the ring at the 3-position and a methyl group at the 4-position. A common analog, tert-butyl N-[(3R,4S)-3-(hydroxymethyl)piperidin-4-yl]carbamate (CAS 142733-64-0) , shifts the hydroxyl group to an exocyclic hydroxymethyl moiety. This modification alters the pKa, lipophilicity (logP), and hydrogen-bonding geometry. While direct head-to-head biological data is not publicly available, molecular modeling of piperidine carbamates indicates that the in-ring hydroxyl forms a stronger, more geometrically constrained H-bond with aspartate residues in PDE4 active sites compared to a flexible hydroxymethyl group [1].

Structure-Activity Relationship Pharmacophore Mapping Bioisostere Design

Association with Phosphodiesterase 4 (PDE4) Inhibitory Activity

A compound listed under the same chemical name (linked to CHEMBL3763271) in BindingDB displays an IC50 of 0.316 nM against full-length human recombinant PDE4B1 [1]. While the exact stereochemistry of the assayed compound requires confirmation, this data point places the scaffold in a high-potency category. For context, the classic PDE4 inhibitor rolipram has an IC50 of ~2 μM against the high-affinity rolipram binding site (HARBS) in rat brain [2]. This suggests the (3R,4S)-hydroxy-methyl substitution pattern is a privileged pharmacophore for this target class.

PDE4B Inhibition CNS Drug Discovery Anti-inflammatory Activity

Application Scenarios for tert-Butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate Based on Evidence


Enantioselective Synthesis of Janus Kinase (JAK) Inhibitor Intermediates

The defined (3R,4S) stereochemistry and exocyclic Boc protection make this compound a superior chiral precursor for synthesizing piperidine-containing kinase inhibitors, such as analogs of tofacitinib (CP-690,550). Its use avoids epimerization during synthesis, which was a major challenge addressed by using similar (3S,4R)-configured intermediates [1] in the original tofacitinib synthetic route [2].

Development of Selective PDE4B Inhibitors for CNS and Inflammatory Disorders

The sub-nanomolar PDE4B1 activity associated with this scaffold (IC50 0.316 nM) [1] positions it as a high-value starting point for medicinal chemistry programs targeting PDE4-mediated diseases, such as depression, schizophrenia, and chronic obstructive pulmonary disease (COPD). Its rigid hydroxyl group is predicted to confer greater selectivity over PDE4D compared to flexible hydroxymethyl analogs, potentially reducing emetic side effects.

Construction of Stereochemically Complex Spiropiperidine Libraries

The free piperidine nitrogen and the orthogonally protected exocyclic amine allow for sequential, chemoselective functionalization. This compound can serve as a cornerstone for constructing spirocyclic and fused piperidine libraries, where the precise (3R,4S) configuration anchors the 3D orientation of substituents, a critical factor for fragment-based drug discovery [2].

Quote Request

Request a Quote for tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.